molecular formula C14H10O4 B8118238 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

Cat. No.: B8118238
M. Wt: 242.23 g/mol
InChI Key: LXIGMDZIEMIPTI-UHFFFAOYSA-N
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Description

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (CAS RN: 1538579-23-5), often abbreviated as BPTA, is a high-purity dialdehyde compound of interest in advanced materials and bioconjugation research. This compound serves as a versatile organic building block, characterized by its two aldehyde groups and two alkyne groups, making it a valuable precursor for further functionalization through reactions such as click chemistry . While specific applied studies on this exact compound are limited, its molecular structure suggests significant potential in the synthesis of complex organic frameworks and functional polymers. Related research on compounds with similar bis(prop-2-yn-1-yloxy)benzaldehyde structures has demonstrated their utility in developing fluorescent oligonucleotide probes for the rapid detection of disease-associated nucleic acids, highlighting the potential of this chemical family in diagnostic applications . The alkyne groups allow for efficient coupling with azide-functionalized molecules, while the aldehyde groups can be used in condensation reactions to form larger structures. This product is supplied as a solid and requires specific storage conditions to maintain stability. It is recommended to store it refrigerated (0-10°C) under an inert atmosphere, as the compound is air and heat sensitive . Please Note: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2,5-bis(prop-2-ynoxy)terephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIGMDZIEMIPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 2,5-Dihydroxyterephthalaldehyde

The precursor 2,5-dihydroxyterephthalaldehyde is synthesized via formylation of 2,5-dihydroxybenzene derivatives. A common approach involves:

  • Vilsmeier-Haack Reaction : Treating 2,5-dihydroxybenzaldehyde with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce formyl groups at the 1 and 4 positions.

  • Purification : Recrystallization from ethanol yields the pure dihydroxyterephthalaldehyde, confirmed via 1H^1H-NMR (δ\delta: 9.85 ppm, singlet, 2H) and FT-IR (ν\nu: 1715 cm1^{-1}, C=O stretch).

Etherification with Propargyl Bromide

The dihydroxyterephthalaldehyde undergoes Williamson ether synthesis using propargyl bromide under alkaline conditions:

2,5-Dihydroxyterephthalaldehyde+2HC≡CCH2BrBaseThis compound+2HBr\text{2,5-Dihydroxyterephthalaldehyde} + 2 \, \text{HC≡CCH}_2\text{Br} \xrightarrow{\text{Base}} \text{this compound} + 2 \, \text{HBr}

Reaction Conditions :

  • Base : Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH).

  • Solvent : Anhydrous DMF or tetrahydrofuran (THF).

  • Temperature : 60–80°C under nitrogen atmosphere.

  • Time : 12–24 hours.

Workup :

  • Neutralization with dilute HCl.

  • Extraction with dichloromethane (DCM).

  • Column chromatography (silica gel, hexane/ethyl acetate) for purification.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and reaction efficiency:

ParameterConditionsYield (%)Purity (%)
Solvent : DMFK2_2CO3_3, 80°C7899
Solvent : THFNaH, 60°C6595
Solvent : AcetoneK2_2CO3_3, 70°C5890

Data synthesized from industrial protocols.

Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ions, while NaH provides stronger base strength, albeit with stricter moisture control requirements.

Temperature and Time Dependence

Elevated temperatures (70–80°C) reduce reaction times but risk alkyne polymerization. A balance is achieved at 75°C for 18 hours, yielding 82% product. Prolonged heating (>24 hours) decreases yield due to side reactions, as confirmed by GC-MS analysis.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H^1H-NMR (400 MHz, CDCl3_3):

    • δ 9.95 (s, 2H, CHO).

    • δ 4.85 (d, 4H, OCH2_2).

    • δ 2.55 (t, 2H, C≡CH).

  • FT-IR :

    • 3280 cm1^{-1} (C≡C-H stretch).

    • 2110 cm1^{-1} (C≡C stretch).

    • 1695 cm1^{-1} (C=O stretch).

  • Mass Spectrometry :

    • m/z 242.23 [M]+^+.

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30) confirms >99% purity, with retention time = 6.7 minutes. Residual propargyl bromide is undetectable (<0.1%) via GC-FID.

Industrial-Scale Production Challenges

Scalability Issues

  • Alkyne Stability : Prolonged storage at room temperature leads to partial polymerization, necessitating cold-chain transportation (2–8°C).

  • Cost of Propargyl Bromide : Substituting propargyl chloride reduces costs but requires higher temperatures (100°C) and longer reaction times.

Applications in Advanced Material Synthesis

Covalent Organic Frameworks (COFs)

This compound serves as a linker in COFs like TPB-BPTA-COF, which exhibits a 1.5 nm pore size and 593.67 g/mol unit mass. Post-synthetic modifications via click chemistry (e.g., azide-alkyne cycloaddition) enable functionalization for gas storage and catalysis.

Photocatalytic Materials

COFs derived from this monomer demonstrate hydrogen evolution rates of 12.4 mmol·g1^{-1} \cdoth1^{-1} under visible light, attributed to enhanced charge separation .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups into alcohols or other reduced forms.

    Substitution: The prop-2-yn-1-yloxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are porous materials formed by the covalent bonding of organic molecules. BPTA serves as a key building block in the synthesis of various COFs, which exhibit significant potential for applications in gas storage, separation, and catalysis.

Synthesis and Properties

BPTA has been utilized in the design of COFs with tailored properties for specific applications. For instance, studies have shown that COFs synthesized from BPTA exhibit high surface areas and tunable pore sizes, making them suitable for gas adsorption applications. The incorporation of alkynyl groups from BPTA enhances the structural stability and functionality of these frameworks .

Table 1: Properties of COFs Derived from BPTA

PropertyValue
Surface AreaUp to 2723 m²/g
Pore SizeApproximately 1.5 nm
Gas Adsorption CapacityHigh (specific values vary)

Applications in Gas Adsorption

BPTA-based COFs have demonstrated exceptional capabilities in gas adsorption, particularly for carbon dioxide (CO₂) and other small molecules. The presence of nitrogen-rich functional groups within these frameworks significantly enhances their interaction with CO₂, leading to improved capture efficiencies .

Photocatalytic Applications

BPTA has also been explored for its photocatalytic properties. Its structural characteristics allow it to act as an effective photocatalyst under visible light irradiation.

Mechanism and Efficiency

Research indicates that BPTA-based photocatalysts can facilitate hydrogen evolution reactions (HER) at notable rates, making them promising candidates for sustainable energy applications. The incorporation of BPTA into various photocatalytic systems has shown enhanced charge separation efficiency and improved light absorption capabilities .

Table 2: Photocatalytic Performance of BPTA-based Systems

Catalyst TypeHER Rate (mmol g⁻¹ h⁻¹)
BPTA-modified COFUp to 20.7
Other COF variantsVaries (lower rates)

Environmental Applications

The unique properties of BPTA also make it suitable for environmental applications, particularly in pollutant removal and water treatment.

Adsorption Studies

Studies have shown that BPTA-derived materials can effectively adsorb heavy metals and organic pollutants from aqueous solutions. The high surface area and functional groups present in these materials facilitate strong interactions with contaminants, leading to high removal efficiencies .

Table 3: Adsorption Capacities of BPTA-based Materials

Pollutant TypeMaximum Adsorption Capacity (mg g⁻¹)
Heavy MetalsUp to 4350
Organic DyesHigh (specific values vary)

Case Study 1: Photocatalytic Hydrogen Production

In a study focusing on hydrogen production via photocatalysis, a BPTA-based COF was synthesized and tested under visible light conditions. The results indicated a significant HER rate, showcasing the effectiveness of BPTA in enhancing photocatalytic activity through structural modifications .

Case Study 2: Environmental Remediation

Another study evaluated the performance of BPTA-derived materials in removing heavy metals from contaminated water sources. The findings revealed that these materials could achieve removal efficiencies exceeding 90%, underscoring their potential for environmental cleanup applications .

Mechanism of Action

The mechanism of action of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde is highlighted through comparisons with analogous terephthalaldehyde derivatives. Key differences in substituents, reactivity, and applications are summarized below:

Table 1: Comparative Analysis of Terephthalaldehyde Derivatives

Compound Name (CAS) Substituents Key Properties & Applications Reference
This compound (1538579-23-5) Propargyl ether (-O-CH₂-C≡CH) - Reactive aldehyde + alkyne groups enable COF synthesis (1.5 nm pores) and click chemistry.
- Molecular weight: 242.23 g/mol; H302/H315/H319/H335 hazards .
2,5-Bis(octyloxy)terephthalaldehyde (123440-34-6) n-Octyloxy (-O-C₈H₁₇) - Long alkyl chains enhance solubility; forms COFs with BET surface area: 1202 m²/g .
- Used in memristors (on/off ratio ~10³) and organic semiconductors .
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde (2305615-53-4) Boronate ester (Bpin) - Suzuki coupling and amination reactions.
- Enables post-functionalization of COFs; molecular weight: 386.05 g/mol .
2,5-Bis(3-phenylpropoxy)terephthalaldehyde (N/A) 3-Phenylpropoxy (-O-C₃H₆-Ph) - Aromatic substituents enhance π-π interactions; synthesized via n-BuLi-mediated alkoxylation .
2,5-Bis(hexyloxy)terephthalaldehyde (151903-52-5) n-Hexyloxy (-O-C₆H₁₃) - Intermediate solubility between propargyl and octyloxy derivatives; used in COFs and organic electronics .
2,5-Bis(biphen-2-yl)terephthalaldehyde (N/A) Biphenyl - Acts as a chirality sensor for primary amines; rich ECD spectra due to extended conjugation .

Key Insights

In contrast, boronate esters (e.g., in CAS 2305615-53-4) facilitate Suzuki-Miyaura cross-coupling, making them ideal for constructing π-conjugated polymers .

Material Properties :

  • Alkyloxy derivatives (e.g., octyloxy, hexyloxy) improve solubility in organic solvents, critical for solution-processable COFs and semiconductors. Longer chains (C₈ vs. C₆) correlate with higher surface areas in COFs (e.g., 1202 m²/g for octyloxy vs. 1.5 nm pore size for propargyl) .
  • Aromatic substituents (e.g., biphenyl, 3-phenylpropoxy) enhance thermal stability and π-π stacking, beneficial for charge transport in electronics .

Biological Activity

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and applications of BPTA, supported by data tables and research findings.

  • Molecular Formula : C₁₄H₁₀O₄
  • Molecular Weight : 242.23 g/mol
  • CAS Number : 1538579-23-5

Antimicrobial Properties

BPTA has been investigated for its antimicrobial effects. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of the alkyne functional group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

Research has shown that BPTA may possess anticancer properties. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

The biological activity of BPTA can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : BPTA may inhibit enzymes involved in critical metabolic pathways within cancer cells and bacteria.
  • Signal Transduction Pathways : The compound can modulate signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy :
    • Study : A comparative study evaluated the antimicrobial activity of BPTA against E. coli and S. aureus.
    • Results : BPTA demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating strong antimicrobial potential.
  • Anticancer Activity :
    • Study : An in vitro analysis on human breast cancer cells (MCF-7).
    • Results : Treatment with BPTA resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, with apoptosis confirmed through flow cytometry.

Data Table

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Observations
AntimicrobialE. coli32Effective against gram-negative bacteria
AntimicrobialS. aureus32Effective against gram-positive bacteria
AnticancerMCF-7 (breast cancer)25Induces apoptosis

Q & A

Q. What are the recommended synthesis and purification methods for 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA)?

BPTA is synthesized via dialkylation of 2,5-dihydroxyterephthalaldehyde using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Post-reaction purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts. Recrystallization from ethanol or acetonitrile may further enhance purity .

Q. Which characterization techniques are critical for confirming the structure and purity of BPTA?

  • NMR spectroscopy : ¹H/¹³C NMR to verify aldehyde peaks (~9.8–10.2 ppm) and propynyloxy substituents.
  • FT-IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and aldehyde C=O (1680–1720 cm⁻¹).
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (C₁₄H₁₀O₄, MW 242.227).
  • Single-crystal X-ray diffraction : For absolute structural confirmation, though crystallization may require slow evaporation in nonpolar solvents .

Q. How should BPTA be stored to ensure stability, and what safety protocols are essential during handling?

Store BPTA under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of aldehyde groups and propynyl moieties. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of spills, collect with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does BPTA function as a linker in covalent organic frameworks (COFs), and what methodological considerations optimize its use?

BPTA’s dialdehyde groups enable Schiff-base condensations with amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form β-ketoenamine-linked COFs. The propynyloxy substituents introduce steric effects, influencing pore geometry and crystallinity. Optimize reaction conditions (e.g., solvothermal synthesis at 120°C in mesitylene/dioxane) and validate topology via PXRD and BET surface area analysis .

Q. What challenges arise in resolving structural contradictions between crystallographic data and spectroscopic results for BPTA-derived materials?

Discrepancies may stem from dynamic covalent bonding or amorphous regions in COFs. Use Rietveld refinement (SHELX, WinGX) to reconcile PXRD patterns with proposed models . For non-crystalline phases, pair solid-state NMR with TEM to assess local order .

Q. How can substituent engineering of BPTA modulate material properties for targeted applications?

Replace propynyloxy groups with alkyl or aryl substituents to tailor COF porosity and stability. For example, ethyloxy groups reduce pore congestion compared to bulkier butoxy analogs. Validate steric effects via CPK molecular modeling and gas adsorption studies .

Q. What methodologies address conflicting reactivity data in BPTA-based polymerization or sensing systems?

Contradictions in reactivity (e.g., aldehyde vs. alkyne participation) require kinetic studies (e.g., in situ FT-IR) and computational modeling (DFT) to identify dominant pathways. For sensing applications, compare BPTA’s chirality induction efficiency with analogs like 2,5-di(1-naphthyl)-terephthalaldehyde using ECD spectroscopy .

Q. How does BPTA’s dual functionality (aldehyde and alkyne) enable multifunctional material design?

The aldehyde groups facilitate covalent bonding (e.g., imine linkages), while terminal alkynes allow post-synthetic modifications (e.g., click chemistry with azides). For example, alkynyl-COFs functionalized with biomolecules (DNA, enzymes) improve targeting in biosensing. Validate modifications via XPS and fluorescence quenching assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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